5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a benzyl group, and a pyran ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., benzyl chloride) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A compound with similar methoxy and benzyl groups but different core structure.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another compound with a methoxybenzyl group, known for its potent psychoactive effects.
Uniqueness
5-methoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its pyran ring structure, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
5-methoxy-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO5/c1-19-12-6-4-3-5-10(12)8-16-15(18)13-7-11(17)14(20-2)9-21-13/h3-7,9H,8H2,1-2H3,(H,16,18) |
InChI Key |
QCNWIFBNCYKWCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OC |
Origin of Product |
United States |
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